Methylprednisolone 17-hemisuccinate

Übersicht

Beschreibung

Methylprednisolone 17-hemisuccinate is a water-soluble corticosteroid ester derived from methylprednisolone. It is widely used in the treatment of severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylprednisolone 17-hemisuccinate is synthesized through an esterification reaction between succinic anhydride and methylprednisolone in the presence of an alkaline catalyst. The reaction typically occurs in a non-protonic solvent, such as dimethylformamide, and is catalyzed by triethylamine . The reaction conditions involve stirring at 25-35°C for several hours, followed by termination with hydrochloric acid and purification through filtration and washing .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product purity. The final product is typically obtained through crystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Methylprednisolone 17-hemisuccinate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methylprednisolone sodium succinate and other esterified forms .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Methylprednisolone 17-hemisuccinate is primarily used in the treatment of various medical conditions, including:

- Allergic Reactions : It is effective in managing severe allergic responses and anaphylactic shock.

- Autoimmune Diseases : The compound is utilized in treating conditions such as lupus erythematosus and rheumatoid arthritis.

- Respiratory Disorders : It is indicated for acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).

- Neurological Disorders : Methylprednisolone has been studied for its role in acute spinal cord injury (ASCI) management, although recent guidelines suggest reevaluating its use due to mixed evidence on efficacy .

Case Study: Acute Spinal Cord Injury

A retrospective study reviewed the administration of methylprednisolone sodium succinate (MPSS) in pediatric patients with ASCI. Despite being a standard treatment, the study found that only 22% of patients received the therapy according to protocol, with a higher incidence of complications among those treated with steroids compared to those who were not .

Pharmacological Research

This compound serves as a reference standard in high-performance liquid chromatography (HPLC) for analyzing corticosteroids. Its unique properties facilitate various biochemical studies:

- Mechanism of Action : The compound binds to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory responses.

- Pharmacokinetics : Its water solubility allows for rapid absorption and distribution, making it suitable for parenteral administration .

Data Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Water-soluble |

| Peak Plasma Concentration | 213 ng/mL after 32 mg IV dose |

| Half-Life | Variable |

| Bioavailability | High |

Industrial Applications

In the pharmaceutical industry, this compound is used for the production of corticosteroid medications due to its favorable pharmacokinetic properties. Its application extends to:

- Formulation Development : It is utilized in creating injectable formulations that require rapid onset of action.

- Quality Control : As a reference standard, it ensures consistency and accuracy in drug manufacturing processes.

Wirkmechanismus

Methylprednisolone 17-hemisuccinate exerts its effects by binding to intracellular glucocorticoid receptors, leading to the regulation of gene expression. This results in the suppression of inflammatory responses and modulation of immune function. The compound decreases inflammation by inhibiting the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methylprednisolone sodium succinate

- Hydrocortisone hemisuccinate

- Prednisolone hemisuccinate

Uniqueness

Methylprednisolone 17-hemisuccinate is unique due to its high water solubility and rapid onset of action. It is particularly effective in emergency situations where quick intervention is required. Compared to similar compounds, it has a more favorable pharmacokinetic profile, allowing for more efficient absorption and distribution in the body .

Biologische Aktivität

Methylprednisolone 17-hemisuccinate (MPHS) is a synthetic glucocorticoid that exhibits significant biological activity, primarily through its anti-inflammatory and immunosuppressive properties. This article delves into the compound's biological mechanisms, pharmacokinetics, clinical applications, and relevant case studies, supported by data tables and research findings.

Overview

This compound is a water-soluble ester derived from methylprednisolone, commonly used in various medical conditions including severe allergic reactions, autoimmune diseases, and inflammatory disorders. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to modulation of gene expression related to inflammation and immune response.

Target and Binding

MPHS primarily targets the glucocorticoid receptor (GR). Upon binding, the GR undergoes a conformational change that allows it to translocate into the nucleus, where it interacts with glucocorticoid response elements (GREs) in DNA . This interaction regulates the transcription of genes involved in inflammatory processes.

Biochemical Pathways

The activation of GR by MPHS results in:

- Suppression of pro-inflammatory cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

- Upregulation of anti-inflammatory proteins : Enhances the expression of lipocortin-1 and IκB, which inhibit pro-inflammatory pathways .

Pharmacokinetics

The pharmacokinetic profile of MPHS indicates favorable properties for therapeutic use:

- Absorption and Distribution : After parenteral administration, MPHS shows a longer mean residence time compared to its phosphate counterpart, indicating sustained effects .

- Metabolism : Significant renal excretion occurs with MPHS (approximately 14.7% excreted unchanged), while methylprednisolone phosphate shows minimal renal clearance .

- Half-life : The half-life of MPHS is conducive for its use in acute settings, allowing for effective management of severe inflammatory conditions.

Clinical Applications

This compound is utilized in several clinical scenarios:

| Condition | Application |

|---|---|

| Severe Allergic Reactions | Rapid reduction of systemic inflammation |

| Autoimmune Diseases | Immunosuppressive therapy |

| Inflammatory Bowel Disease | Management of acute flares |

| Acute Spinal Cord Injury | Previously used as a treatment adjunct |

Case Studies

- Acute Spinal Cord Injury (ASCI) : A retrospective review indicated that high-dose MPSS administration in pediatric patients was associated with a higher complication rate compared to non-steroid treatments. Only 22% received therapy according to protocol .

- Comparative Study on Pharmacokinetics : In a study comparing MPHS with methylprednisolone phosphate, levels of active methylprednisolone were significantly higher following phosphate administration, suggesting faster conversion rates for therapeutic efficacy .

Research Findings

Recent studies have highlighted various aspects of MPHS's biological activity:

- Anti-inflammatory Effects : Research has shown that glucocorticoids like MPHS can modulate immune responses effectively, particularly in conditions like inflammatory bowel disease where they help control flare-ups by downregulating inflammatory mediators .

- HPLC Method Development : A validated high-performance liquid chromatography (HPLC) method has been developed for the analysis of MPHS and its metabolites, ensuring precise quantification for clinical use .

Eigenschaften

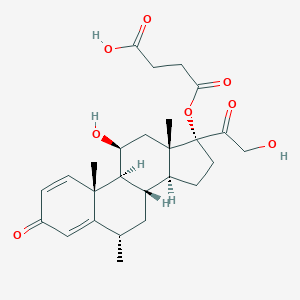

IUPAC Name |

4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNUHGXSJAWMH-XYMSELFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998345 | |

| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77074-42-1 | |

| Record name | Methylprednisolone 17-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.